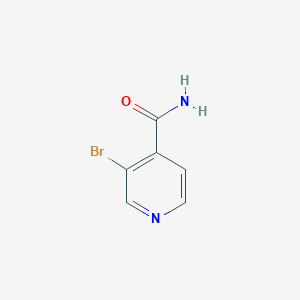![molecular formula C17H13N B084985 11-methyl-11H-benzo[a]carbazole CAS No. 13127-50-9](/img/structure/B84985.png)
11-methyl-11H-benzo[a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-methyl-11H-benzo[a]carbazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a polycyclic aromatic hydrocarbon that is structurally similar to other carcinogenic compounds such as benzene and polycyclic aromatic hydrocarbons (PAHs).
Mecanismo De Acción
The mechanism of action of 11-methyl-11H-benzo[a]carbazole is not fully understood. However, it has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of carcinogenic compounds. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 11-methyl-11H-benzo[a]carbazole can induce DNA damage and mutagenesis in mammalian cells. It has also been reported to cause oxidative stress and inflammation. However, the exact biochemical and physiological effects of 11-methyl-11H-benzo[a]carbazole are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 11-methyl-11H-benzo[a]carbazole in lab experiments include its high stability and solubility in organic solvents. However, its potential toxicity and mutagenicity pose a limitation to its use in certain experiments. Additionally, its high cost and limited availability may also limit its use in some studies.
Direcciones Futuras
Future research on 11-methyl-11H-benzo[a]carbazole should focus on its potential applications in the development of new chemotherapeutic agents and organic semiconductor materials. Further investigation into its mechanism of action and biochemical and physiological effects is also necessary. Additionally, studies should be conducted to evaluate its potential toxicity and mutagenicity in vivo.
Aplicaciones Científicas De Investigación
11-methyl-11H-benzo[a]carbazole has been extensively studied for its potential applications in various fields. It has been reported to have anti-cancer properties and has been used in the development of new chemotherapeutic agents. It has also been studied for its potential use as an organic semiconductor material due to its high charge mobility and stability. Additionally, it has been used as a fluorescent probe for the detection of DNA and RNA.
Propiedades
Número CAS |
13127-50-9 |
|---|---|
Nombre del producto |
11-methyl-11H-benzo[a]carbazole |
Fórmula molecular |
C17H13N |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
11-methylbenzo[a]carbazole |
InChI |
InChI=1S/C17H13N/c1-18-16-9-5-4-8-14(16)15-11-10-12-6-2-3-7-13(12)17(15)18/h2-11H,1H3 |
Clave InChI |
ODHVRMYJIOFUAK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Otros números CAS |
13127-50-9 |
Sinónimos |
11-Methyl-11H-benzo[a]carbazole |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

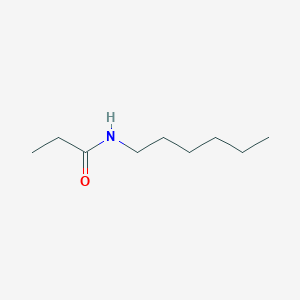
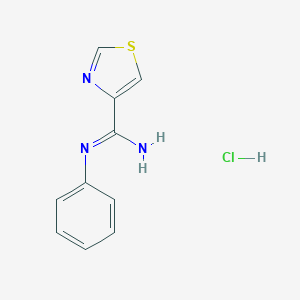
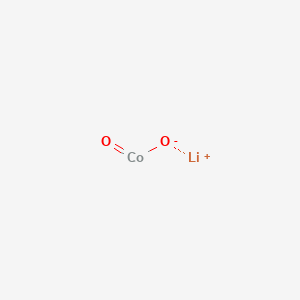
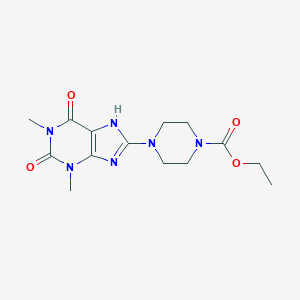
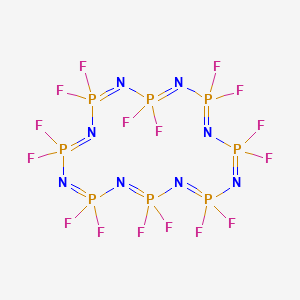
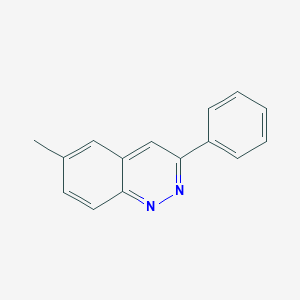
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
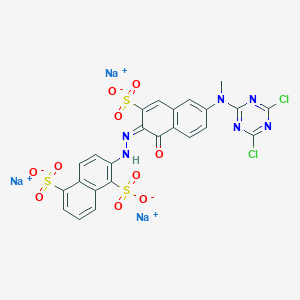
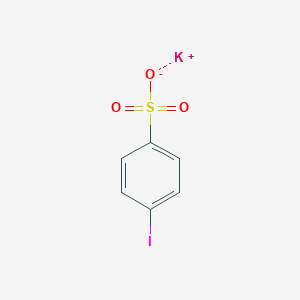
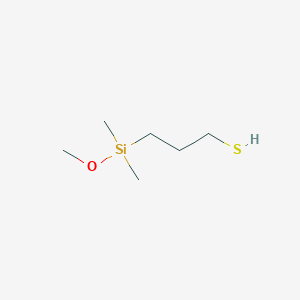
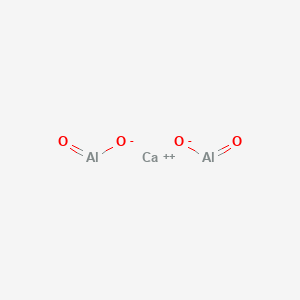
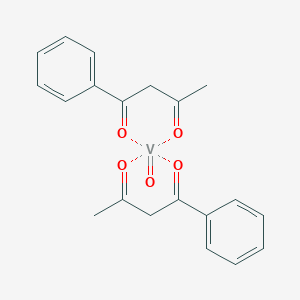
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
